molecular formula C14H11N3O5 B13836695 7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B13836695
M. Wt: 301.25 g/mol
InChI Key: LVMNXCNJWQRBSU-UHFFFAOYSA-N
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Description

7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a furan ring, a methoxy group, and a dioxolo ring fused to a quinazoline core. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the furan ring and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

7-amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C14H11N3O5/c1-19-12-10-7(5-9-11(12)22-6-21-9)14(18)17(15)13(16-10)8-3-2-4-20-8/h2-5H,6,15H2,1H3

InChI Key

LVMNXCNJWQRBSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)C(=O)N(C(=N2)C4=CC=CO4)N

Origin of Product

United States

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